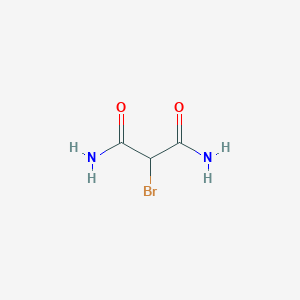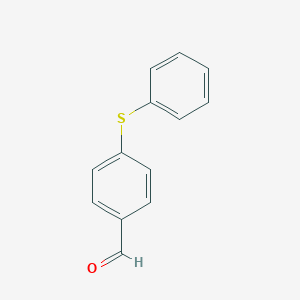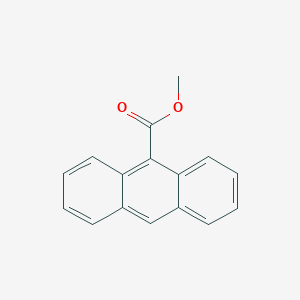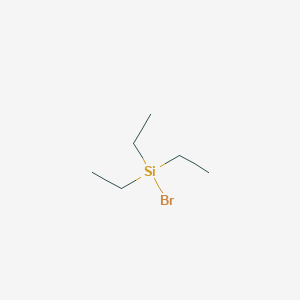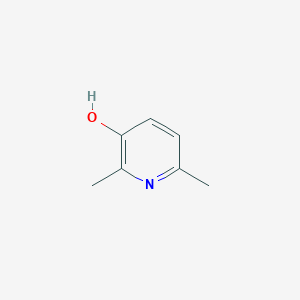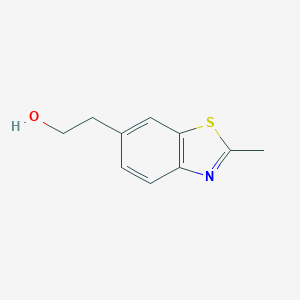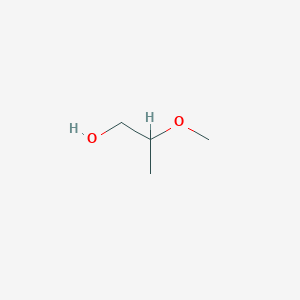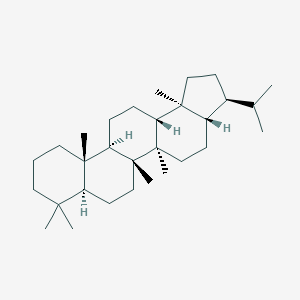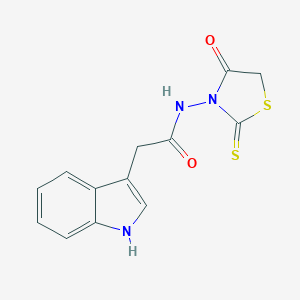
Rhodanine, 3-indolylacetylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine, 3-indolylacetylamino- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The compound has been extensively studied for its potential use in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Rhodanine, 3-indolylacetylamino- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins involved in disease processes. For example, studies have shown that Rhodanine, 3-indolylacetylamino- inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Rhodanine, 3-indolylacetylamino- has been shown to have various biochemical and physiological effects. For example, studies have shown that the compound has anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, Rhodanine, 3-indolylacetylamino- has been shown to have antitumor activity, which may make it useful for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Rhodanine, 3-indolylacetylamino- has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one limitation is that the compound has poor solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of Rhodanine, 3-indolylacetylamino-. One direction is the development of more potent and selective inhibitors of specific enzymes or proteins involved in disease processes. Additionally, the compound may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Further studies may also be conducted to elucidate the mechanism of action of Rhodanine, 3-indolylacetylamino- and its potential use as a tool for studying biological processes.
Méthodes De Synthèse
Rhodanine, 3-indolylacetylamino- is synthesized by the reaction of 3-indolylacetic acid with rhodanine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is dependent on the reaction conditions, such as temperature, reaction time, and concentration of reagents. The synthesized product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Rhodanine, 3-indolylacetylamino- has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and diabetes. It has also been studied for its potential use as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
1438-20-6 |
|---|---|
Nom du produit |
Rhodanine, 3-indolylacetylamino- |
Formule moléculaire |
C13H11N3O2S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
Clé InChI |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



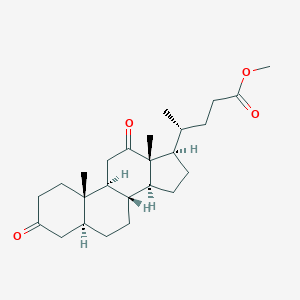
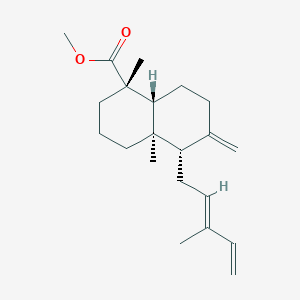
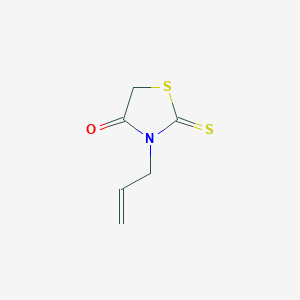
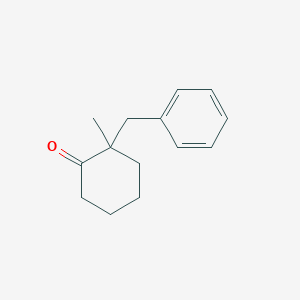
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
